molecular formula C15H19N3O3S B12306416 8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12306416
M. Wt: 321.4 g/mol
InChI Key: JWKWKWKESCNKOU-UHFFFAOYSA-N
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Description

8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cycloheptyl group and a methylsulfonyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which can be further treated with guanidine derivatives to form the desired pyrido[2,3-d]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis. The exact pathways and molecular targets involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Uniqueness: 8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The cycloheptyl group and methylsulfonyl group contribute to its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

8-cycloheptyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H19N3O3S/c1-22(20,21)15-16-10-11-8-9-13(19)18(14(11)17-15)12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3

InChI Key

JWKWKWKESCNKOU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=CC(=O)N(C2=N1)C3CCCCCC3

Origin of Product

United States

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